![molecular formula C19H14N4O3S2 B2730357 N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351605-46-3](/img/structure/B2730357.png)
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S2 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Study
This compound is part of a broader class of novel heterocyclic compounds synthesized for their potential biological activities. For instance, derivatives similar to this compound have been explored for their antimicrobial properties against both gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi. These studies highlight the compound's relevance in developing new antimicrobial agents, showcasing its potential utility in addressing antibiotic resistance issues (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Antiproliferative Activity
Another avenue of research involves investigating the compound's derivatives for antiproliferative activities. Research on similar structures has shown promising results, with certain derivatives exhibiting significant antiproliferative activity. This includes the ability to disrupt cell cycles and induce apoptosis, particularly in cancer cells. Such studies are crucial for cancer research, offering pathways to novel cancer therapeutics (A. O. Sarhan et al., 2010).
Antimicrobial and Antifungal Activities
Further research into compounds with similar structures has demonstrated their antimicrobial and antifungal efficacy. This includes the development of new thiazolidinones and their evaluation against various bacterial and fungal strains. The synthesis methods, often involving microwave-assisted techniques, provide insights into efficient production processes for these compounds, underscoring their potential in creating new antimicrobial treatments (V. Sodha et al., 2003).
Anti-Inflammatory Potential
Compounds within this structural realm have also been evaluated for their anti-inflammatory potential. Research indicates that certain derivatives exhibit significant anti-inflammatory effects, which are critical for the development of new anti-inflammatory drugs. Such studies are vital for understanding the compound's role in modulating inflammatory processes, offering potential therapeutic benefits for conditions characterized by inflammation (R. Sawant, Charusheela A. Bansode, & Jyoti Wadekar, 2012).
Insecticidal Activities
Explorations into the insecticidal properties of related compounds have shown that certain derivatives can act as effective agents against agricultural pests, such as the cotton leafworm. This research is indicative of the compound's potential in integrated pest management strategies, contributing to the development of environmentally friendly insecticides (A. Fadda et al., 2017).
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-17(14-2-1-7-26-14)22-19-21-13-5-6-23(9-16(13)28-19)18(25)11-3-4-12-15(8-11)27-10-20-12/h1-4,7-8,10H,5-6,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHAMFROBDQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

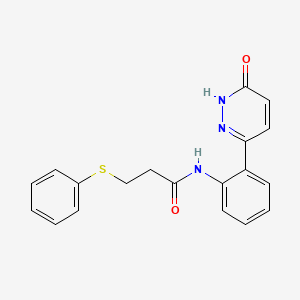

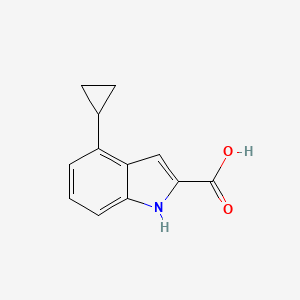
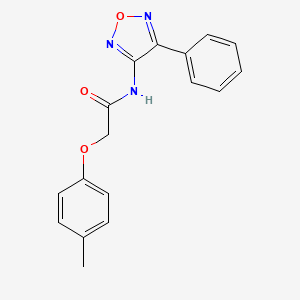
![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)
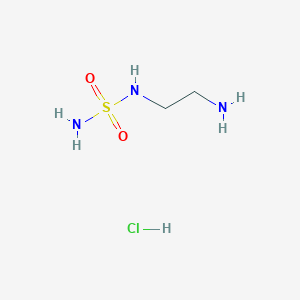
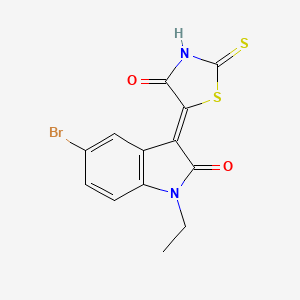

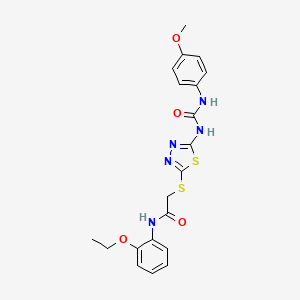
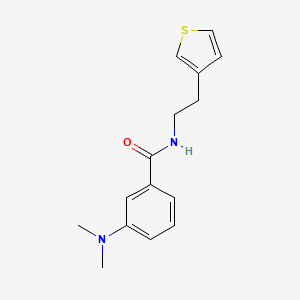
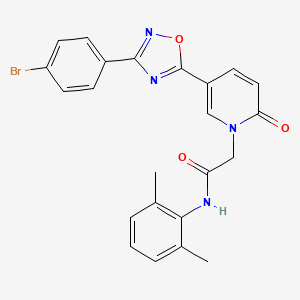
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)